molecular formula C25H18ClNO5 B11064558 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11064558
M. Wt: 447.9 g/mol
InChI Key: YWQCCTCTBDBCCY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core, a chlorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, including the formation of the furochromene core and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, catalysts, and solvents. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction pathways and conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with various biological activities.

    Medicine: It may have therapeutic potential due to its unique chemical structure and properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other furochromenes and derivatives with different substituents on the phenyl rings. The presence of the chlorophenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H18ClNO5

Molecular Weight

447.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C25H18ClNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28)

InChI Key

YWQCCTCTBDBCCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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